5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide
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Overview
Description
5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide is an organosulfur compound with the molecular formula C10H14F2N2O2S. It is characterized by the presence of an amino group, a tert-butyl group, and two fluorine atoms attached to a benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like palladium on activated carbon .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfonic acids.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, sulfonic acids, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-2,4-difluorobenzenesulfonamide: Lacks the tert-butyl group, resulting in different chemical properties.
N-tert-butyl-2,4-difluorobenzenesulfonamide: Lacks the amino group, affecting its reactivity and applications.
2,4-difluorobenzenesulfonamide: Lacks both the amino and tert-butyl groups, making it less versatile.
Uniqueness
5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both the amino and tert-butyl groups enhances its stability and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-amino-N-tert-butyl-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-17(15,16)9-5-8(13)6(11)4-7(9)12/h4-5,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIKFBHVTBIFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)N)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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